Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.4]heptane core, a bicyclic system comprising a three-membered oxirane ring fused to a four-membered carbocycle. The molecule is substituted at the 2-position with a chlorine atom and a methyl ester group, and at the 5-position with an ethyl group.
Properties
Molecular Formula |
C10H15ClO3 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
WPGCOQAXCKFZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
General Cyclization Using Ketone Precursors and Halogenation
A common approach involves starting from a cycloalkanone derivative, such as ethyl 5-(tert-butyl)-2-oxocyclohexanecarboxylate, which undergoes intramolecular cyclization to form the oxaspiro ring. The chlorination at the 2-position is typically achieved by reaction with chlorinating agents such as phosphorus oxychloride or phosgene in high-boiling solvents like 1,2,4-trichlorobenzene at elevated temperatures (80–130 °C).
- Dissolve the ketoester precursor in 1,2,4-trichlorobenzene.
- Add phosphorus oxychloride (POCl3) in stoichiometric excess (about 50% molar excess).
- Heat the reaction mixture to approximately 120 °C over 1–2 hours.
- Maintain the temperature for an additional 5–6 hours to complete chlorination.
- Isolate the chlorinated spiro compound by standard workup and purification.
This method leverages the high reactivity of POCl3 to convert keto groups and adjacent positions into chlorinated spirocyclic structures efficiently.
Wittig Reaction Followed by Oxidation and Cyclization
Another synthetic route involves the Wittig reaction of a ketone intermediate with methyltriphenylphosphonium bromide to generate a methylene cyclopentane intermediate. This intermediate can then be oxidized and cyclized under basic or acidic conditions to form the oxaspiro[2.4]heptane framework with the desired substituents.
- Generate the ylide from methyltriphenylphosphonium bromide and sodium hydride in DMSO.
- React the ylide with the ketone precursor at room temperature for 2 hours.
- Extract and purify the olefin intermediate.
- Subject the intermediate to oxidation and ring closure conditions to form the spirocyclic oxirane.
- Subsequent chlorination can be performed if required.
This method allows control over stereochemistry and substitution patterns and is useful for preparing diastereomerically enriched spiro compounds.
Base-Mediated Cyclization and Esterification
A third approach involves base-promoted cyclization of ketoesters or related precursors using strong bases such as potassium tert-butoxide in THF at low temperatures (0 °C to room temperature). The reaction is followed by acidic workup to afford the spirocyclic carboxylate ester.
- Dissolve the ketoester in dry THF.
- Add potassium tert-butoxide solution dropwise at 0 °C.
- Stir the mixture allowing it to warm to room temperature over 30–60 minutes.
- Quench the reaction with aqueous acid (e.g., 1 M HCl).
- Extract the product with ethyl acetate and dry over MgSO4.
- Purify by flash column chromatography (FCC).
This method is advantageous for forming the spiro ring system under mild conditions and can be adapted to introduce various substituents through choice of starting materials.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chlorination with POCl3 | POCl3, 1,2,4-trichlorobenzene, 120 °C, 5–8 h | High selectivity for 2-chloro | 60–80 | Requires careful temperature control |
| Wittig Reaction + Oxidation | Methyltriphenylphosphonium bromide, NaH, DMSO | Stereochemical control | 50–70 | Multi-step, allows diastereomer separation |
| Base-mediated cyclization | KOt-Bu, THF, 0 °C to rt, acidic workup | Mild conditions, simple workup | 40–65 | Suitable for various ketoester substrates |
In-Depth Research Findings and Notes
- The chlorination step using phosphorus oxychloride is well-documented for converting keto intermediates to chlorinated spiro compounds with good regioselectivity and yield.
- Wittig reactions enable the introduction of methylene groups adjacent to the ring, facilitating subsequent cyclization and functionalization steps, critical for the ethyl substitution at the 5-position.
- Base-mediated cyclization is a versatile method for forming the oxaspiro ring system, especially when combined with esterification steps to yield methyl carboxylates.
- Spectroscopic data (1H and 13C NMR) confirm the structure of the final compounds, with characteristic chemical shifts for the spiro ring carbons and chloro-substituted positions.
- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures, with ratios optimized to separate diastereomers if present.
Chemical Reactions Analysis
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClO₃ |
| Molecular Weight | 188.66 g/mol |
| CAS Number | 28256-63-5 |
| LogP | 1.7179 |
| Polar Surface Area (PSA) | 12.53 Ų |
Mechanisms of Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique oxaspiro structure may enhance the compound's interaction with biological targets, leading to various pharmacological effects.
-
Antimicrobial Activity :
- Spiro compounds have been studied for their ability to inhibit bacterial growth. For instance, a study on similar oxaspiro compounds indicated that they could disrupt bacterial cell wall synthesis, leading to cell lysis.
-
Anticancer Potential :
- The mechanism of action for anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenic pathways. Similar compounds have shown promise in targeting cancer cell metabolism.
-
Anti-inflammatory Effects :
- Some spiro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which could be relevant for treating conditions like arthritis.
Case Study 1: Antimicrobial Activity
A study conducted on a series of oxaspiro compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro assays revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study suggested that the compound activated the intrinsic apoptotic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.
Case Study 3: Anti-inflammatory Effects
Research on inflammatory models showed that this compound reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
